o-Phenylene phosphorochloridite

Catalog No.
S1482174
CAS No.
1641-40-3
M.F
C6H4ClO2P
M. Wt
174.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Phenylene phosphorochloridite

CAS Number

1641-40-3

Product Name

o-Phenylene phosphorochloridite

IUPAC Name

2-chloro-1,3,2-benzodioxaphosphole

Molecular Formula

C6H4ClO2P

Molecular Weight

174.52 g/mol

InChI

InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H

InChI Key

YUJYEGDMJZHLMY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OP(O2)Cl

Synonyms

2-Chloro-1,3,2-benzodioxaphosphole; o-Phenylene Phosphorochloridite; 2-Chloro-4,5-benzo-1,3,2-dioxaphospholane; Phosphorochloridous Acid Orthophenylene Ester;

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)Cl

o-Phenylene phosphorochloridite (OPCl) is a versatile reagent used extensively in organic synthesis []. It belongs to the class of compounds known as chlorophosphites and possesses the chemical formula C6H4ClO2P. OPCl is synthesized from catechol (o-phenylenediol) and phosphorous trichloride []. Its significance lies in its ability to participate in various coupling reactions, which are fundamental tools for constructing complex molecules.


Molecular Structure Analysis

OPCl possesses a cyclic structure with a five-membered ring containing two oxygen atoms, a phosphorus atom, and a chlorine atom attached to the phosphorus atom. The benzene ring (C6H4) is directly linked to the phosphorus atom (see Figure 1). This structure grants OPCl several key features:

  • The P-Cl bond is polarized, making the chlorine atom a good leaving group, crucial for its reactivity in coupling reactions [].
  • The aromatic character of the benzene ring provides stability to the molecule [].

Chemical Reactions Analysis

OPCl is primarily employed as a coupling reagent in numerous cross-coupling reactions. Here are some notable examples:

  • Buchwald-Hartwig Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and amine or amine derivatives. OPCl acts as a ligand for the palladium catalyst, facilitating the reaction.
ArX + R2NH + Pd(0) -> Ar-NR2 + PdX2 (where X = Cl, Br, I)
  • Suzuki-Miyaura Coupling: This reaction constructs C-C bonds between aryl or vinyl halides and boronic acids. Similar to Buchwald-Hartwig coupling, OPCl functions as a palladium ligand [].
ArX + R-B(OH)2 + Pd(0) -> Ar-R + Pd(OH)2 + X- (where X = Cl, Br, I)
  • Stille Coupling: This reaction forms C-C bonds between aryl or vinyl halides and organotin reagents. While less common than the above reactions, OPCl can also be used as a ligand in Stille coupling under specific conditions.

Decomposition of OPCl can occur in the presence of moisture, releasing hydrochloric acid (HCl) gas [].


Physical And Chemical Properties Analysis

  • Melting Point: 30-35 °C (literature value) []
  • Boiling Point: 80 °C/20 mmHg (literature value) []
  • Density: 1.466 g/mL at 25 °C (literature value) []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and THF [].
  • Stability: Moisture sensitive, decomposes to HCl gas [].

OPCl is a corrosive and toxic compound. It can cause skin and eye irritation, and inhalation can damage the respiratory system []. Here are some safety precautions to consider when handling OPCl:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place under inert atmosphere.

Catalyst:

  • Cross-Coupling Reactions: o-Phenylene phosphorochloridite serves as a ligand for transition metal catalysts in various cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings. These reactions are crucial for constructing complex organic molecules with specific functionalities. Source: Sigma-Aldrich product page, o-Phenylene phosphorochloridite 97%:

Reactant:

  • Sesquiterpene Synthesis: o-Phenylene phosphorochloridite participates in the synthesis of bakkane sesquiterpenes, a class of natural products with diverse biological activities. [Source: Scientific publications on o-Phenylene phosphorochloridite and sesquiterpene synthesis can be found through academic databases]
  • Halogen Exchange Reactions: It undergoes both reversible halogen-halogen and irreversible halogen-oxygen substitution reactions, offering opportunities for researchers to introduce various functionalities into molecules. Source: Sigma-Aldrich product page, o-Phenylene phosphorochloridite 97%:
  • Gold Catalyst Precursor: o-Phenylene phosphorochloridite serves as a reactant in the preparation of gold(I) trimethoxybenzonitrile phosphine isolated precatalysts, which are employed in various organic transformations. [Source: Research papers on the use of o-Phenylene phosphorochloridite in gold catalyst preparation can be found through academic databases]
  • Pyrrole Synthesis: It participates in the TMSOTf-catalyzed Arbuzov reaction, enabling the synthesis of pyrroles, which are essential heterocyclic compounds with diverse applications in medicinal chemistry and material science. [Source: Scientific articles on the application of o-Phenylene phosphorochloridite in pyrrole synthesis can be retrieved from academic databases]
  • Phosphorylation Agent: Due to its reactive nature, o-Phenylene phosphorochloridite acts as a phosphorylating agent, introducing phosphate groups into various organic molecules, which can be crucial for studying their biological properties and functions. [Source: General chemistry textbooks on the reactivity of phosphorus chlorides]
  • Vinylphosphonate Synthesis: o-Phenylene phosphorochloridite is a reactant for the preparation of vinyl-substituted spirophosphoranes and vinylphosphonates through Markovnikov addition. These compounds hold significance in medicinal chemistry and material science research. [Source: Research publications on the use of o-Phenylene phosphorochloridite in vinylphosphonate synthesis can be found through academic databases]

XLogP3

2.5

Melting Point

30.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1641-40-3

Wikipedia

1,3,2-Benzodioxaphosphole, 2-chloro-

General Manufacturing Information

1,3,2-Benzodioxaphosphole, 2-chloro-: INACTIVE

Dates

Modify: 2023-09-13

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